2-acetyl-8-fluoro-2,3,4,5-tetrahydro-1H-2-benzazepin-5-one
Overview
Description
2-Acetyl-8-fluoro-2,3,4,5-tetrahydro-1H-2-benzazepin-5-one (AFTHBP-5-one) is an organic compound belonging to the benzazepinone class of compounds. It is a colourless solid with a molecular weight of 319.3 g/mol. AFTHBP-5-one has been used in various scientific fields such as organic synthesis, medicinal chemistry, and drug discovery. It is known to possess a variety of biological activities, including anti-inflammatory, analgesic, and anti-tumor activities.
Mechanism of Action
The exact mechanism of action of 2-acetyl-8-fluoro-2,3,4,5-tetrahydro-1H-2-benzazepin-5-one is not yet fully understood. However, it is believed that 2-acetyl-8-fluoro-2,3,4,5-tetrahydro-1H-2-benzazepin-5-one interacts with proteins in the body, resulting in the inhibition of certain enzymes and the activation of other enzymes. This interaction is believed to be responsible for the anti-inflammatory, analgesic, and anti-tumor activities of 2-acetyl-8-fluoro-2,3,4,5-tetrahydro-1H-2-benzazepin-5-one.
Biochemical and Physiological Effects
2-acetyl-8-fluoro-2,3,4,5-tetrahydro-1H-2-benzazepin-5-one has been found to possess a variety of biochemical and physiological effects. In vitro studies have shown that 2-acetyl-8-fluoro-2,3,4,5-tetrahydro-1H-2-benzazepin-5-one is able to inhibit the activity of cyclooxygenase-2 (COX-2) and reduce the production of prostaglandins, which are involved in inflammation. 2-acetyl-8-fluoro-2,3,4,5-tetrahydro-1H-2-benzazepin-5-one has also been found to inhibit the activity of 5-lipoxygenase (5-LOX) and reduce the production of leukotrienes, which are involved in the mediation of inflammation. In addition, 2-acetyl-8-fluoro-2,3,4,5-tetrahydro-1H-2-benzazepin-5-one has been found to possess analgesic and anti-tumor activities.
Advantages and Limitations for Lab Experiments
The use of 2-acetyl-8-fluoro-2,3,4,5-tetrahydro-1H-2-benzazepin-5-one in laboratory experiments has a number of advantages. It is a relatively inexpensive compound, making it an ideal starting material for organic synthesis. In addition, 2-acetyl-8-fluoro-2,3,4,5-tetrahydro-1H-2-benzazepin-5-one is a colourless solid, making it easy to handle and store. Furthermore, 2-acetyl-8-fluoro-2,3,4,5-tetrahydro-1H-2-benzazepin-5-one is a versatile compound and can be used in a variety of reactions.
However, there are some limitations to the use of 2-acetyl-8-fluoro-2,3,4,5-tetrahydro-1H-2-benzazepin-5-one in laboratory experiments. The reactivity of 2-acetyl-8-fluoro-2,3,4,5-tetrahydro-1H-2-benzazepin-5-one can vary depending on the reaction conditions, making it difficult to predict the outcome of a reaction. In addition, 2-acetyl-8-fluoro-2,3,4,5-tetrahydro-1H-2-benzazepin-5-one is a relatively unstable compound, making it difficult to store for long periods of time.
Future Directions
The use of 2-acetyl-8-fluoro-2,3,4,5-tetrahydro-1H-2-benzazepin-5-one in scientific research is still in its early stages. There are a number of potential future directions for research, including:
• Further investigation into the mechanism of action of 2-acetyl-8-fluoro-2,3,4,5-tetrahydro-1H-2-benzazepin-5-one, in order to better understand its anti-inflammatory, analgesic, and anti-tumor activities.
• Development of new synthetic methods for the synthesis of 2-acetyl-8-fluoro-2,3,4,5-tetrahydro-1H-2-benzazepin-5-one and its derivatives.
Scientific Research Applications
2-acetyl-8-fluoro-2,3,4,5-tetrahydro-1H-2-benzazepin-5-one has been used in various scientific fields, including organic synthesis, medicinal chemistry, and drug discovery. It has been used as a reagent in the synthesis of a number of organic compounds, including 2-acetyl-8-fluoro-2,3,4,5-tetrahydro-1H-2-benzazepin-5-one derivatives. In addition, 2-acetyl-8-fluoro-2,3,4,5-tetrahydro-1H-2-benzazepin-5-one has been used as a starting material for the synthesis of various other compounds, including 1,2,3,4-tetrahydro-2-benzazepin-5-one derivatives. 2-acetyl-8-fluoro-2,3,4,5-tetrahydro-1H-2-benzazepin-5-one has also been used in the synthesis of pharmaceuticals, including analgesics, anti-inflammatory agents, and anti-tumor agents.
properties
IUPAC Name |
2-acetyl-8-fluoro-3,4-dihydro-1H-2-benzazepin-5-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FNO2/c1-8(15)14-5-4-12(16)11-3-2-10(13)6-9(11)7-14/h2-3,6H,4-5,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVEPGHYKBYIPBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(=O)C2=C(C1)C=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-acetyl-8-fluoro-2,3,4,5-tetrahydro-1H-2-benzazepin-5-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.